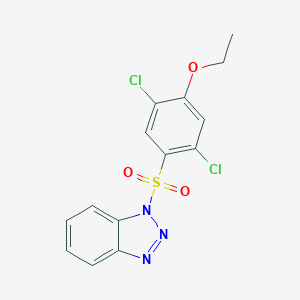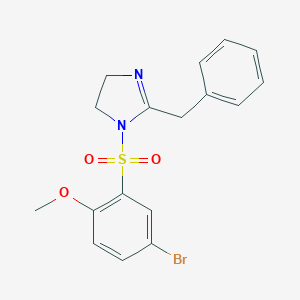
1-(4-Chloronaphthalen-1-yl)sulfonylazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in research. This compound, also known as CNS 5161, belongs to the class of azepane compounds that have been studied for their effects on the central nervous system. In
Mécanisme D'action
The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with the GABA-A receptor. Specifically, it binds to a site on the receptor that is distinct from the site that binds GABA. This binding enhances the activity of the receptor, leading to increased inhibitory signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on the GABA-A receptor. Studies have shown that this compound can enhance the activity of the receptor, leading to increased inhibitory signaling in the brain. This, in turn, can lead to a range of effects on behavior and physiology, including sedation, anxiolysis, and muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Chloronaphthalen-1-yl)sulfonylazepane in lab experiments is its specificity for the GABA-A receptor. This makes it a useful tool for studying the effects of modulating this receptor on behavior and physiology. However, one limitation of using this compound is its relatively low potency compared to other GABA-A receptor modulators. This can make it more difficult to achieve the desired effects in experiments.
Orientations Futures
There are several potential future directions for research on 1-(4-Chloronaphthalen-1-yl)sulfonylazepane. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies have shown that modulating the GABA-A receptor can be beneficial for conditions such as anxiety, epilepsy, and insomnia, and further research could explore the potential of this compound 5161 in these areas. Additionally, there is potential for further exploration of the mechanism of action of this compound, as well as its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent analogs of this compound that could be used in lab experiments and potentially as therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves the reaction of 4-chloronaphthalene with sodium hydride, followed by the addition of 1-azepan-1-ylsulfonyl chloride. This method was first described by researchers at the University of California, San Francisco, and has since been used by several other research groups.
Applications De Recherche Scientifique
1-(4-Chloronaphthalen-1-yl)sulfonylazepane has been studied for its potential applications in neuroscience research. Specifically, it has been investigated for its effects on the GABA-A receptor, which is a key target for drugs that modulate the central nervous system. Studies have shown that this compound 5161 can enhance the activity of GABA-A receptors, leading to increased inhibitory signaling in the brain.
Propriétés
IUPAC Name |
1-(4-chloronaphthalen-1-yl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJMXRBYDRMPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345197.png)


![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345212.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)



![1-[(2,5-dimethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345227.png)